5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Description
5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring attached to the thiazole core. The compound’s molecular formula is C₁₁H₉F₃N₂OS, with a molecular weight of 274.26 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis likely involves cyclocondensation of 4-(trifluoromethoxy)acetophenone with thiourea, a method commonly used for thiazole derivatives.
Properties
CAS No. |
1183699-24-2 |
|---|---|
Molecular Formula |
C10H7F3N2OS |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethoxy)aniline with thioamide derivatives can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multi-step chemical reactions starting from readily available precursors. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it an attractive candidate for drug development. Various methods have been reported for its synthesis, including:
- Hantzsch Reaction : A common method for synthesizing thiazole derivatives by condensing α-haloketones or aldehydes with thioamides or thiourea .
- Paal-Knorr Method : Used for constructing pyrrole rings which can be modified to introduce thiazole structures .
Biological Activities
This compound exhibits a range of biological activities that are critical for its application in pharmacology:
- Anti-inflammatory Properties : Compounds containing thiazole moieties have been shown to possess anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, including activity against bacteria and fungi. Research indicates that modifications to the thiazole structure can enhance this activity .
- Anticancer Potential : Some studies suggest that thiazole derivatives can inhibit cancer cell proliferation, indicating their potential use in cancer therapy .
Medicinal Chemistry Applications
The unique structural features of this compound make it suitable for various medicinal applications:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the applications of thiazole derivatives in drug discovery:
- Anti-inflammatory Evaluation : A study demonstrated that specific thiazole derivatives exhibited significant anti-inflammatory effects comparable to established drugs like indomethacin. Compounds were tested using the carrageenan-induced paw edema model, showing promising results .
- Antimicrobial Studies : Research focusing on the antimicrobial properties of thiazoles found that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent electronic and steric effects. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethoxy vs.
- Fluoro/Methoxy vs. CF₃O : The 5-fluoro-2-methoxy analog () lacks the strong electron-withdrawing effect of -OCF₃, resulting in lower metabolic stability.
- Nitro Substituents : The nitro group in ’s compound introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability.
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. The thiazole moiety is known for its interactions with various biological targets, including enzymes and receptors.
The mechanism of action involves the interaction of the thiazole ring with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains.
- Anti-inflammatory Effects : It may inhibit enzymes involved in inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition comparable to standard antibiotics like gentamicin.
- Anti-inflammatory Mechanisms : Research demonstrated that the compound reduced levels of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
- Anticancer Activity : In vitro studies showed that treatment with the compound led to apoptosis in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .
Comparison with Related Compounds
The unique combination of the trifluoromethoxy group and thiazole ring distinguishes this compound from similar compounds. Below is a comparison with related thiazole derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Simple thiazole structure | Antimicrobial effects |
| 2-Aminobenzothiazole | Lacks halogen substituents | Anticancer properties |
| 5-[4-(Trifluoromethyl)phenyl]-thiazol-2-amines | Halogenated phenyl groups | Enhanced bioactivity compared to simpler analogs |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclization of thiourea derivatives or condensation reactions. For example, a general procedure involves reacting substituted phenylbutyric acid with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by precipitation at pH 8–9 using ammonia . Intermediates are characterized via IR, NMR, and X-ray crystallography to confirm regiochemistry and purity .
Q. How is the solubility of this compound determined, and what solvents are optimal for biological assays?
- Methodology : Solubility is measured experimentally in buffer systems (e.g., pH 7.4) using UV-Vis spectroscopy or HPLC. For instance, related triazole-thioether analogs exhibit solubility of ~18.1 µg/mL in aqueous buffers, suggesting DMSO or DMF as co-solvents for in vitro studies .
Q. What spectroscopic techniques are critical for confirming the structure of this thiazole derivative?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions on the phenyl and thiazole rings.
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C–S bond lengths ~1.72 Å in thiadiazole analogs) .
- IR spectroscopy : Confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for the amine group) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental feedback to reduce trial-and-error synthesis. For example, microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
- Methodology : Meta-analysis of structure-activity relationships (SAR) identifies critical substituents. For example:
- The trifluoromethoxy group enhances lipophilicity and membrane permeability compared to methoxy analogs .
- Bioassays under standardized conditions (e.g., MIC testing for antimicrobial activity) clarify discrepancies in potency .
Q. How are reaction mechanisms elucidated for nucleophilic substitutions on the trifluoromethoxy-phenyl moiety?
- Methodology : Isotopic labeling (e.g., ¹⁸O in trifluoromethoxy groups) and kinetic studies track substituent stability. POCl₃-mediated cyclization proceeds via a thiourea intermediate, confirmed by trapping reactive species with ammonia .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodology : Slow evaporation from DMSO/water (2:1) yields single crystals. Crystal packing analysis reveals intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) stabilizing the lattice .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial efficacy of thiazole-2-amine derivatives?
- Resolution : Variations in assay protocols (e.g., broth microdilution vs. agar diffusion) and bacterial strains (Gram-positive vs. Gram-negative) account for discrepancies. Standardized CLSI/MICE guidelines are recommended for cross-study comparisons .
Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity compared to methoxy analogs?
- Resolution : The –OCF₃ group reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing oxidative stability. This is confirmed via Hammett σ⁺ values and DFT-calculated charge distributions .
Methodological Tables
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solubility (pH 7.4) | 18.1 µg/mL (triazole-thioether analog) | |
| C–S Bond Length (X-ray) | 1.72 Å (thiadiazole derivative) | |
| Optimal Synthesis Solvent | POCl₃ in refluxing acetonitrile | |
| MIC (S. aureus) | 8 µg/mL (thiazole-oxadiazole hybrid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
